(R)-2-(Aminomethyl)-3-methylbutanoic acid

描述

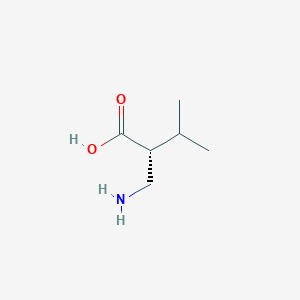

(R)-2-(Aminomethyl)-3-methylbutanoic acid (CAS: 210345-86-1) is a branched-chain amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. Its structure features an aminomethyl group at the C2 position and a methyl group at C3, both in the R-configuration (Figure 1). This compound is a constrained analog of valine and is primarily used in peptide synthesis and pharmaceutical research to modulate bioactivity and conformational stability . Its chiral center influences peptide secondary structures, making it valuable in designing enzyme inhibitors and receptor ligands.

准备方法

Asymmetric Hydrogenation for Chiral Center Induction

Asymmetric hydrogenation represents a cornerstone methodology for introducing the (R)-configuration in this compound. The process typically involves hydrogenating a prochiral α,β-unsaturated ester precursor in the presence of a chiral transition-metal catalyst. For example, rhodium complexes with phosphine ligands such as (R)-BINAP induce enantioselectivity exceeding 90% ee under optimized conditions .

Reaction Conditions and Catalytic Systems

-

Catalyst : Rhodium(I)-(R)-BINAP complex (0.5–2 mol%)

-

Substrate : 2-(Cyanomethyl)-3-methylbut-2-enoic acid ethyl ester

-

Pressure : 50–100 bar H₂

-

Temperature : 25–40°C

-

Solvent : Methanol or ethanol

A comparative analysis of catalytic systems reveals that ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) achieve similar enantioselectivity but require higher pressures (150–200 bar), making them less cost-effective for industrial applications .

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution provides an alternative route using lipases or acylases to kinetically resolve racemic 2-(aminomethyl)-3-methylbutanoic acid derivatives. Candida antarctica lipase B (CAL-B) demonstrates high specificity for the (S)-enantiomer of the acetylated precursor, leaving the desired (R)-enantiomer unreacted.

Process Parameters

-

Enzyme : Immobilized CAL-B (Novozym 435)

-

Substrate : N-Acetyl-2-(aminomethyl)-3-methylbutanoic acid

-

Reaction Medium : Phosphate buffer (pH 7.0)/isopropyl ether biphasic system

-

Temperature : 37°C

-

Conversion : 48–52% (theoretical maximum for kinetic resolution)

This method faces scalability challenges due to enzyme cost but remains valuable for small-scale production of high-purity material.

Chiral Pool Synthesis from Natural Amino Acids

Starting from naturally occurring (R)-configured amino acids like (R)-leucine, this approach modifies the side chain to introduce the aminomethyl group. The synthesis involves:

-

Protection : Boc-group installation on the α-amino group

-

Oxidation : Conversion of the β-methyl group to a ketone via ozonolysis

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride

Key Steps and Reagents

This route leverages inexpensive starting materials but requires multiple protection/deprotection cycles.

Industrial-Scale Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance reaction control and throughput. A representative protocol involves:

Flow System Configuration

-

Reactor Type : Packed-bed microreactor (stainless steel, 500 µm channels)

-

Catalyst : Heterogeneous Pd/C (5 wt%)

-

Substrate Feed : 2-Nitro-3-methylbut-2-enoic acid (0.5 M in ethanol)

-

H₂ Gas : Co-fed at 1:3 molar ratio

-

Residence Time : 120 s

-

Conversion : 98%

This method reduces catalyst loading by 40% compared to batch processes and achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Solid-Phase Peptide Synthesis (SPPS) Strategies

While primarily used for peptide chain assembly, SPPS techniques adapt well for synthesizing protected derivatives of this compound. Fmoc-based protocols on Wang resin enable:

-

Side-Chain Protection : Trt-group for the aminomethyl moiety

-

Coupling Reagents : HOBt/EDC in DMF (2 h, 25°C)

-

Cleavage : TFA/TIS/H₂O (95:2.5:2.5 v/v)

SPPS Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Efficiency | >99.5% per cycle |

| Final Purity (HPLC) | 98.2% |

| Overall Yield (5-mer peptide) | 73% |

This approach facilitates direct incorporation into drug candidates without intermediate isolation.

Comparative Analysis of Synthetic Methods

The table below evaluates critical parameters across different preparation routes:

| Method | Enantiomeric Excess (%) | Overall Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90–94 | 75–88 | High | $$$ |

| Enzymatic Resolution | >99 | 40–45 | Low | $$$$ |

| Chiral Pool Synthesis | 100 | 55–60 | Medium | $$ |

| Continuous Flow | 94 | 85–90 | Very High | $$ |

| SPPS Derivatives | 99.5 | 70–75 | Medium | $$$$ |

化学反应分析

Coordination Chemistry with Metal Ions

This compound forms stable coordination complexes through its amino and carboxylate functional groups. Key findings from chromium(III) and oxovanadium(IV) complexes include:

Table 1: Coordination reactions and spectral data

| Metal Ion | Ligand Ratio | Observed Bands (cm⁻¹) | Coordination Site |

|---|---|---|---|

| Cr³⁺ | 1:2 | ν(N–H): 3362, ν(COO): 1635/1398 | Amino & carboxylate |

| VO²⁺ | 1:2 | ν(V=O): 986, ν(C=N): 1504 | Amino & carboxylate |

-

Cr³⁺ complexes adopt octahedral geometry with two water molecules completing the coordination sphere .

-

Oxovanadium(IV) forms square-pyramidal complexes, confirmed by ν(V=O) stretching at 986 cm⁻¹ .

Synthetic Functionalization Reactions

The compound undergoes derivatization via its reactive amino and carboxyl groups:

Esterification

-

Reaction : Carboxyl group reacts with tert-butanol under DCC/DMAP catalysis to form tert-butyl esters.

Conditions : Dichloromethane solvent, room temperature, 12–24 hours .

Yield : ~85% for tert-butyl ester derivatives .

Acetylation

-

Reaction : Amino group acetylated with excess acetyl chloride.

Conditions : Argon atmosphere, 65°C, 2–3 hours .

Outcome : Forms stable acetoxy intermediates for further functionalization .

Mitsunobu Reaction for Stereochemical Inversion

The compound participates in Mitsunobu reactions to invert stereochemistry at specific centers:

Key Steps :

-

Substrate Activation : Reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Nucleophilic Displacement : Phthalimide group introduced at the β-position .

-

Conditions : 0–5°C, 1–1.5 hours, yielding (R)-configured products .

Example :

Deprotection and Final Product Isolation

-

TFA Cleavage : Tert-butyl esters hydrolyzed using trifluoroacetic acid (TFA).

Conditions : 1:10–80 mol ratio, room temperature, 20–30 minutes .

Yield : >90% after silica gel chromatography and ethanol recrystallization .

Antimicrobial Activity of Metal Complexes

Coordination compounds exhibit moderate antimicrobial properties:

-

Efficacy : Cr³⁺ complexes show higher activity than VO²⁺ analogues due to enhanced ligand-field stabilization .

Stability and Reaction Selectivity

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in the design of drugs that modulate neurotransmitter systems, making it a valuable compound in neuropharmacology research .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this amino acid exhibit neuroprotective effects. For instance, studies have shown that compounds synthesized from this compound can enhance neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Research

Insights into Metabolic Pathways

In biochemical research, this compound serves as a tool for studying protein synthesis and metabolic pathways. Its incorporation into experimental designs allows researchers to elucidate cellular functions and mechanisms underlying various diseases .

Analytical Techniques

The compound is also employed in analytical chemistry for the analysis of amino acids and related metabolites. Techniques such as chromatography and mass spectrometry utilize this compound to improve the accuracy of amino acid profiling in biological samples .

Dietary Supplementation

Muscle Growth and Recovery

this compound is included in dietary supplements aimed at enhancing muscle growth and recovery. Its role as a branched-chain amino acid (BCAA) positions it favorably among athletes and fitness enthusiasts who seek to improve performance and reduce muscle soreness post-exercise .

Cosmetic Formulations

Skin Health Benefits

In the cosmetic industry, this compound is incorporated into skincare products due to its potential benefits for skin health and hydration. Its amino acid profile can contribute to improved skin elasticity and moisture retention, appealing to consumers seeking effective skincare solutions .

Coordination Chemistry

Synthesis of Coordination Compounds

Research has demonstrated that this compound can form coordination compounds with various metal ions, such as chromium(III) and vanadium(IV). These complexes exhibit antibacterial activities, highlighting the compound's potential in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis for neurological disorders | Neuroprotective agents for Alzheimer’s disease |

| Biochemical Research | Tool for studying metabolic pathways and protein synthesis | Insights into cellular functions |

| Dietary Supplementation | Enhances muscle growth and recovery among athletes | Popular among fitness enthusiasts |

| Cosmetic Formulations | Improves skin health and hydration | Incorporated into skincare products |

| Coordination Chemistry | Forms complexes with metal ions showing antibacterial properties | Coordination compounds with chromium(III) |

作用机制

The mechanism of action of ®-2-(Aminomethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Functional Insights

Protecting Groups

- Boc and Cbz Derivatives: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups enhance solubility and prevent undesired side reactions during peptide synthesis. Boc is preferred in SPPS due to its stability under basic conditions, while Cbz is cleaved via hydrogenolysis .

- FMOC Derivative : The fluorenylmethyloxycarbonyl (FMOC) group is base-labile, making it ideal for stepwise SPPS. Its introduction of a hydroxyl group (C3) enhances hydrogen bonding capacity .

Functional Group Modifications

- Ethylthio Group: The thioether in (R)-2-Amino-4-(ethylthio)butanoic acid may confer metabolic stability and metal-binding properties, useful in enzyme inhibition studies .

Stereochemical Effects

The R-configuration at C2 ensures chiral specificity in interactions with biological targets. For example, the phthalimide derivative (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid demonstrates selective deprotection kinetics in heterocyclic synthesis .

Research Findings

Boc-Protected Analog : Used in β-peptide synthesis, this derivative resists enzymatic degradation better than unprotected analogs, highlighting its utility in stable therapeutic design .

Cbz Derivative: Demonstrated versatility in synthesizing cyclic peptides via solution-phase methods, with efficient cleavage under hydrogenolysis .

Odorant Differentiation: reveals that positional isomers (e.g., 2-methyl vs. 3-methylbutanoic acid) exhibit distinct sensory profiles, underscoring the importance of substitution patterns in bioactivity .

生物活性

(R)-2-(Aminomethyl)-3-methylbutanoic acid, also known by its CAS number 210345-86-1, is an amino acid derivative with significant potential in biochemical and pharmaceutical applications. This compound is characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH), which contribute to its biological activity. This article reviews its biological activity, including enzyme inhibition properties, applications in peptide synthesis, and relevant research findings.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Solubility : Highly soluble in water (up to 2800 mg/ml), facilitating its use in biological systems.

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor . Enzyme inhibition is a crucial mechanism for modulating metabolic pathways and developing therapeutic agents. Although detailed mechanisms are not fully elucidated, studies suggest that this compound may inhibit enzymes involved in specific metabolic processes, potentially offering new avenues for drug development.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, which may be pivotal in treating metabolic disorders and other diseases. The exact enzymes targeted and the potency of inhibition require further investigation.

Applications in Peptide Synthesis

This compound is also utilized in peptide synthesis, particularly in creating peptide libraries for drug discovery. Its incorporation into peptides can enhance their stability and binding affinity to target molecules, making it a valuable tool in pharmaceutical research.

Comparative Analysis with Similar Compounds

To illustrate the structural uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-2-(Aminomethyl)-3-methylbutanoic acid | 203854-54-0 | 1.00 |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | 203854-56-2 | 0.96 |

| (R)-2-(Aminomethyl)-4-methylpentanoic acid | 210345-89-4 | 0.96 |

| (1S,2S)-2-Aminocyclopentanecarboxylic acid | 64191-13-5 | 0.87 |

| (R)-Pyrrolidine-3-carboxylic acid | 72580-54-2 | 0.84 |

This table highlights the distinct stereochemistry of this compound compared to its counterparts, influencing its reactivity and biological activity.

常见问题

Basic Questions

Q. What are the common synthetic routes for (R)-2-(Aminomethyl)-3-methylbutanoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions with protected amino acids. For example, phthalic anhydride derivatives are reacted with chiral amino acids under reflux in anhydrous conditions to introduce branching and stereochemistry. Purification via recrystallization or chromatography ensures enantiomeric purity .

- Key Steps :

- Use of chiral auxiliaries (e.g., phthalimide) to retain stereochemistry.

- Acidic deprotection of amine groups (e.g., HCl hydrolysis).

- Validation via NMR and X-ray crystallography for structural confirmation .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns (e.g., as demonstrated for phthalimide derivatives) .

- Chiral HPLC or NMR with chiral shift reagents : Differentiates enantiomers via retention times or splitting of proton signals .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer :

- HPLC with UV/Vis detection : Quantifies impurities using reverse-phase columns.

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Elemental analysis : Validates C, H, N composition .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is water-soluble due to hydroxyl (-OH) and carboxylic acid (-COOH) groups. Solubility in polar solvents (e.g., methanol, DMSO) facilitates reactions in homogeneous phases. Precipitation in acidic buffers can aid purification .

Advanced Research Questions

Q. What methodologies are used to evaluate corrosion inhibition efficiency of this compound?

- Methodological Answer :

-

Gravimetric analysis : Measures mass loss of mild steel in corrosive media (e.g., 0.1 M KOH) with/without the inhibitor. Efficiency (%) is calculated as:

where $W_0$ and $W$ are mass losses without and with inhibitor <span data-key="42" class="reference-num" data-pages="undefined">6</span>.

Q. How do theoretical simulations contribute to understanding corrosion inhibition mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO (electron-donating ability) and LUMO (electron-accepting ability) energies. A small HOMO-LUMO gap (\sim3–4 eV) indicates strong adsorption on metal surfaces .

- Molecular dynamics (MD) : Simulates adsorption behavior on Fe(110) surfaces, showing binding via amine and carboxylate groups .

Q. How to resolve contradictions in inhibition efficiency data under varying concentrations and exposure times?

- Methodological Answer :

- Time-dependent studies : Monitor efficiency over 24–72 hours. Efficiency may decline due to inhibitor desorption or degradation in alkaline media.

- Surface characterization : Use SEM/EDS to detect inhibitor film stability or breakdown .

- Statistical analysis : Apply ANOVA to identify significant concentration-dependent trends .

Q. What are the challenges in synthesizing enantiomerically pure (R)-isomers?

- Methodological Answer :

Q. How to model the adsorption behavior of this compound on metal surfaces?

- Methodological Answer :

Q. What functional groups are critical for biological or chemical activity?

属性

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452007 | |

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-86-1 | |

| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。